molecular formula C22H18ClN5O2 B14953359 7-[(2-chlorophenyl)methyl]-6-imino-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-[(2-chlorophenyl)methyl]-6-imino-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B14953359
M. Wt: 419.9 g/mol
InChI Key: HWINCFJWTRVPPY-UHFFFAOYSA-N
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Description

7-[(2-chlorophenyl)methyl]-6-imino-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique triazatricyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-chlorophenyl)methyl]-6-imino-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps. One common route starts with the preparation of the triazatricyclo core, followed by the introduction of the chlorophenylmethyl and prop-2-en-1-yl groups. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the triazatricyclo structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-[(2-chlorophenyl)methyl]-6-imino-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-[(2-chlorophenyl)methyl]-6-imino-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving the central nervous system.

Industry

In industry, the compound can be used in the development of advanced materials. Its unique properties make it suitable for applications in electronics and materials science.

Mechanism of Action

The mechanism of action of 7-[(2-chlorophenyl)methyl]-6-imino-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(2-bromophenyl)methyl]-6-imino-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
  • 7-[(2-fluorophenyl)methyl]-6-imino-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Uniqueness

The uniqueness of 7-[(2-chlorophenyl)methyl]-6-imino-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide lies in its specific substitution pattern and the presence of the chlorophenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound 7-[(2-chlorophenyl)methyl]-6-imino-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with significant potential for biological activity. Its unique tricyclic structure and various functional groups suggest that it may interact with multiple biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C22H18ClN5O2C_{22}H_{18}ClN_{5}O_{2} and a molecular weight of approximately 419.9 g/mol. The key features of its structure include:

  • Imino Group : This functional group contributes to the compound's reactivity and potential interactions with biological macromolecules.
  • Chlorophenyl Moiety : The presence of the chlorophenyl group may enhance the compound's ability to bind to specific receptors or enzymes.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:

Antimicrobial Activity

Research has shown that compounds with similar structural features possess antimicrobial properties. The ability of this compound to inhibit bacterial growth suggests its potential as an antimicrobial agent.

Anticancer Properties

The compound's structure allows it to interact with enzymes and receptors involved in cell proliferation and survival pathways. Similar compounds have demonstrated promising anticancer activity by inhibiting tumor growth and inducing apoptosis in cancer cells.

The biological activity of the compound is likely mediated through its interactions with specific molecular targets:

  • Enzyme Inhibition : The imino and carbonyl groups can participate in enzyme-substrate interactions, potentially leading to the inhibition of key metabolic pathways.
  • Receptor Modulation : The chlorophenyl group may facilitate binding to receptors involved in signaling pathways related to cell growth and differentiation.

Case Studies

Several studies have investigated the biological activity of structurally related compounds, providing insights into the potential effects of this compound:

  • Study on Antimicrobial Efficacy :
    • A study demonstrated that similar tricyclic compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
    • The mechanism involved disruption of bacterial cell wall synthesis.
  • Anticancer Research :
    • Research indicated that related compounds effectively inhibited proliferation in various cancer cell lines, including breast and lung cancer cells.
    • The study highlighted the role of apoptosis induction as a mechanism for anticancer effects.

Synthesis and Optimization

The synthesis of this compound typically involves several steps that require careful optimization of reaction conditions (temperature, pH) to maximize yield and purity. Common synthetic routes include:

  • Multi-step Reactions : Utilizing various reagents to introduce functional groups systematically.
  • Continuous Flow Techniques : Employed in industrial contexts to maintain consistent reaction conditions and enhance yields.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameMolecular FormulaKey Features
Ethyl 6-(2-chloro-6-fluorobenzoyl)iminoC22H19ClFNOContains fluorine substituent; potential for enhanced biological activity
Ethyl 6-imino-11-methyl-propan-2-ylC23H22N4OSSimpler structure; fewer substituents
Ethyl 7-(3-methoxyphenyl)iminoC22H20N4O3Different phenolic substituent; altered reactivity

The distinct arrangement of functional groups in 7-[(2-chlorophenyl)methyl]-6-imino contributes to its unique chemical properties compared to these similar compounds.

Properties

Molecular Formula

C22H18ClN5O2

Molecular Weight

419.9 g/mol

IUPAC Name

7-[(2-chlorophenyl)methyl]-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C22H18ClN5O2/c1-2-10-25-21(29)15-12-16-20(26-18-9-5-6-11-27(18)22(16)30)28(19(15)24)13-14-7-3-4-8-17(14)23/h2-9,11-12,24H,1,10,13H2,(H,25,29)

InChI Key

HWINCFJWTRVPPY-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CC4=CC=CC=C4Cl

Origin of Product

United States

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